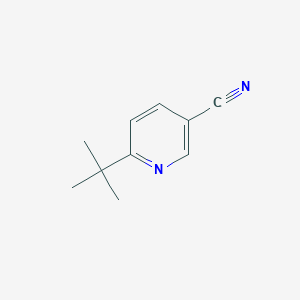

6-Tert-butylpyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHURKBLEGFPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598714 | |

| Record name | 6-tert-Butylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56029-45-9 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56029-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Tert-butylpyridine-3-carbonitrile" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-tert-butylpyridine-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document compiles information from structurally related molecules to offer insights into its chemical structure, physicochemical properties, potential synthesis routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel pyridine derivatives for drug discovery and other advanced applications.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, also known as 6-(tert-Butyl)nicotinonitrile, with the CAS number 56029-45-9, is a substituted pyridine that incorporates a sterically bulky tert-butyl group at the 6-position and a cyano group at the 3-position.[1][2] This unique substitution pattern is anticipated to confer specific properties, including metabolic stability and altered electronic characteristics, making it an intriguing candidate for further investigation in drug development and materials science.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a tert-butyl group at the 6-position and a nitrile (cyano) group at the 3-position.

Molecular Formula: C₁₀H₁₂N₂

Molecular Weight: 160.22 g/mol [1]

The presence of the electron-withdrawing nitrile group and the bulky, electron-donating tert-butyl group are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, the following table summarizes predicted and inferred properties based on its structure and data from related compounds.

| Property | Predicted/Inferred Value | Reference/Basis |

| IUPAC Name | 6-(tert-butyl)pyridine-3-carbonitrile | Standard nomenclature |

| CAS Number | 56029-45-9 | Chemical Abstracts Service Registry |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature | Based on similar substituted pyridines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol) | General solubility of similar organic compounds |

| pKa (of pyridinium ion) | Expected to be lower than that of pyridine (5.2) due to the electron-withdrawing nitrile group | Inductive effects of substituents on pyridine basicity |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for pyridine ring formation. One common approach is the multicomponent reaction, such as a modified Hantzsch synthesis or similar condensation reactions.

Proposed Synthesis Workflow

A potential synthetic strategy could involve the condensation of a β-keto nitrile, an enone bearing a tert-butyl group, and an ammonia source.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Hypothetical Multicomponent Synthesis

Materials:

-

Pivaldehyde

-

Cyanoacetamide

-

Ammonium acetate

-

Ethanol (solvent)

-

Oxidizing agent (e.g., manganese dioxide or air)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

A mixture of pivaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the initial condensation, an oxidizing agent is added to the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons (around 1.3-1.5 ppm), and three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the nitrogen atom and the substituents.

-

¹³C NMR: Signals for the tert-butyl group (quaternary carbon and methyl carbons), the nitrile carbon (around 115-120 ppm), and the six carbons of the pyridine ring are expected.

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

-

Bands corresponding to C-H stretching of the aromatic ring and the tert-butyl group, and C=C and C=N stretching vibrations of the pyridine ring would also be present.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.22 g/mol ).

-

A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent is also anticipated.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Enzyme Inhibition: The pyridinecarbonitrile scaffold is found in various enzyme inhibitors. The specific substitution pattern of this compound could lead to selective inhibition of kinases, phosphatases, or other enzymes implicated in disease pathways.

-

Anticancer and Antimicrobial Properties: Many substituted pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines and inhibitory effects on microbial growth.

-

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in drugs targeting the CNS. The lipophilicity imparted by the tert-butyl group may facilitate crossing the blood-brain barrier.

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would follow a standard preclinical development path.

Caption: A hypothetical workflow for the early-stage drug discovery process.

Conclusion

This compound represents a chemical entity with unexplored potential in medicinal chemistry and materials science. This technical guide, by consolidating inferred knowledge from related compounds, provides a starting point for researchers interested in its synthesis, characterization, and evaluation. Further empirical studies are necessary to fully elucidate its properties and potential applications. The methodologies and predicted data presented herein are intended to facilitate and guide future research endeavors into this and similar substituted pyridine derivatives.

References

"6-Tert-butylpyridine-3-carbonitrile" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, while the nitrile moiety serves as a versatile chemical handle for further synthetic transformations and can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for this compound are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 6-(tert-butyl)pyridine-3-carbonitrile |

| Synonym | 6-(tert-Butyl)nicotinonitrile |

| CAS Number | 56029-45-9 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Physical Form | Solid[1] |

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the characterization and quality control of a chemical entity. While exhaustive experimental data for this compound is not extensively published, the following tables summarize known properties and expected spectroscopic characteristics based on the analysis of closely related structures.

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | |

| Solubility | Data not available | The tert-butyl group is expected to increase solubility in nonpolar organic solvents. |

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3-1.5 ppm), and distinct aromatic protons on the pyridine ring (in the range of 7.5-9.0 ppm). |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the nitrile carbon, and the carbons of the pyridine ring. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for related nicotinonitrile derivatives.

Synthesis of this compound

A plausible synthetic route involves the construction of the substituted pyridine ring through a multi-component reaction, a common strategy for generating highly substituted pyridines.[2]

Reaction Scheme: A one-pot condensation reaction of pivalaldehyde (as a source of the tert-butyl group), malononitrile, and an enamine derived from acetone and a secondary amine.

Materials and Reagents:

-

Pivalaldehyde

-

Malononitrile

-

Acetone

-

Pyrrolidine (or another suitable secondary amine)

-

Anhydrous ethanol

-

Glacial acetic acid

-

Sodium ethoxide

Procedure:

-

Formation of the Enamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.1 equivalents) in anhydrous ethanol. Cool the solution in an ice bath and slowly add acetone (1.0 equivalent). Allow the mixture to stir at room temperature for 2 hours.

-

Reaction Mixture: To the freshly prepared enamine solution, add pivalaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent).

-

Cyclization: Add a catalytic amount of sodium ethoxide to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

Purification of the crude product is essential to obtain the compound in high purity for subsequent analysis and biological testing. Column chromatography is a standard and effective method.

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analysis and Characterization

A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized compound.

Procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of all expected proton and carbon signals and their multiplicities.

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption peak for the nitrile group.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an ESI-MS or GC-MS instrument to determine the molecular weight and fragmentation pattern.

-

Potential Biological Activity and Applications in Drug Discovery

Potential Therapeutic Areas:

-

Anticancer Activity: Many pyridine-3-carbonitrile derivatives have demonstrated significant anticancer properties.[4][5] These compounds can act through various mechanisms, including the inhibition of kinases such as PIM-1, which are often overexpressed in cancer cells.[6] The presence of the nitrile group can be crucial for binding to the active sites of target enzymes.

-

Antimicrobial Agents: The cyanopyridine core is also present in compounds exhibiting antibacterial and antifungal activities.[3] The specific substitution pattern on the pyridine ring plays a critical role in determining the spectrum and potency of antimicrobial action.

-

Kinase Inhibition: Substituted pyridines are prominent in the design of kinase inhibitors for various therapeutic targets. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors containing a pyridine core are being explored for cancer immunotherapy.

The unique combination of a tert-butyl group and a nitrile moiety on the pyridine ring of this compound makes it an attractive candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs. Its synthesis and characterization as outlined in this guide provide a solid foundation for such investigations.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitably equipped laboratory.

References

- 1. 6-tert-Butyl-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Tert-butylpyridine-3-carbonitrile Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the chemical identity of "6-Tert-butylpyridine-3-carbonitrile." Initial research indicates a lack of a specific CAS number and molecular formula for this exact chemical name in readily available chemical databases. However, a closely related and well-documented compound, 6-tert-butylpyridine-3-carbaldehyde , has been identified. This document will focus on providing the available technical data for this related compound as a potential point of reference for researchers interested in the 6-tert-butylpyridine scaffold.

Chemical Identification

Extensive searches for "this compound" did not yield a specific and verifiable CAS Registry Number or a confirmed molecular formula. This suggests that this particular compound may not be commercially available or extensively documented in scientific literature under this precise name.

In contrast, the related compound 6-tert-butylpyridine-3-carbaldehyde is well-characterized.

6-tert-butylpyridine-3-carbaldehyde

| Identifier | Value |

| CAS Number | 391900-69-9[1][2] |

| Molecular Formula | C₁₀H₁₃NO[1][2] |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde[1][2] |

| Synonyms | 6-tert-Butyl-3-formylpyridine[1] |

Physicochemical Properties

Quantitative data for key physicochemical properties of 6-tert-butylpyridine-3-carbaldehyde are summarized below.

| Property | Value |

| Molecular Weight | 163.22 g/mol [1][2] |

| Exact Mass | 163.099714038 Da[1][2] |

Due to the lack of specific experimental data for "this compound," further details on experimental protocols, signaling pathways, and related workflows cannot be provided at this time. Researchers interested in the synthesis or application of the 6-tert-butylpyridine scaffold may consider investigating synthetic routes starting from or leading to related documented compounds such as 6-tert-butylpyridine-3-carbaldehyde.

Experimental Considerations and Future Directions

For researchers and drug development professionals, the absence of readily available data for "this compound" presents both a challenge and an opportunity.

Synthesis Workflow

A potential synthetic pathway to obtain the target compound could involve the conversion of the aldehyde group in 6-tert-butylpyridine-3-carbaldehyde to a nitrile group. The following diagram illustrates a generalized workflow for such a chemical transformation.

Caption: Generalized synthetic workflow from an aldehyde to a nitrile.

This proposed pathway is a standard chemical transformation and would require specific experimental validation to determine optimal reaction conditions, reagents, and yields. Researchers are advised to consult relevant organic chemistry literature for detailed protocols on converting aromatic aldehydes to nitriles.

The exploration of novel compounds such as "this compound" could lead to the discovery of new chemical entities with unique biological activities, contributing to advancements in drug discovery and development.

References

"6-Tert-butylpyridine-3-carbonitrile" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Tert-butylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Structure

This compound, also known as 6-tert-butylnicotinonitrile, is a substituted pyridine derivative. The presence of a bulky tert-butyl group at the 6-position and a cyano group at the 3-position of the pyridine ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational predictions and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 56029-45-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2][5] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Solid | [4] |

| Boiling Point | 247.1 ± 28.0 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 96.3 ± 9.2 °C (Predicted) | [2] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP (Octanol-Water) | 2.19 (Predicted) | [2] |

| Purity | 98% | [4] |

Note: Predicted values are calculated and may differ from experimental results.

Synthesis and Reactivity

Synthesis

Another potential route could involve the construction of the pyridine ring itself through a multi-component reaction, incorporating the tert-butyl and cyano functionalities from appropriate precursors.

A generalized workflow for a potential synthesis route is depicted below:

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the electron-withdrawing cyano group, and the sterically hindering tert-butyl group.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal centers or to be protonated by acids. The steric bulk of the adjacent tert-butyl group may hinder coordination with bulky Lewis acids.

-

Cyano Group: The nitrile functionality is a versatile handle for further chemical transformations. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid (nicotinic acid derivative) or an amide under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Cycloaddition Reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are important pharmacophores.

-

-

Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano group generally deactivates the ring towards such reactions. Nucleophilic aromatic substitution may be possible under certain conditions, with the position of substitution influenced by both the cyano and tert-butyl groups.

Spectral Data (Predicted)

While experimental spectral data is not currently available, predicted spectral characteristics can provide valuable insights for compound identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the tert-butyl carbons, the nitrile carbon, and the carbons of the pyridine ring. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic bands for the C-H stretching of the tert-butyl group and the aromatic C-H and C=C/C=N stretching of the pyridine ring are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent and other characteristic cleavages of the pyridine ring.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: The toxicological properties have not been fully investigated. Cyanopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

Applications in Research and Development

The unique combination of a sterically hindered basic center and a versatile cyano group makes this compound an attractive building block in several areas of chemical research and development:

-

Drug Discovery: As a scaffold in medicinal chemistry for the synthesis of novel small molecules with potential biological activity. The pyridine core is a common motif in many pharmaceuticals, and the cyano group can be elaborated to introduce diverse functionalities.

-

Materials Science: As a component in the design of organic materials with specific electronic or photophysical properties. Pyridine-based ligands are widely used in the synthesis of metal complexes for catalysis and materials applications.

-

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides, where the pyridine ring is a known toxophore.

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully elucidate its physical and chemical properties and to explore its potential applications. Researchers are encouraged to consult safety data sheets from suppliers and relevant scientific literature before handling this compound.

References

Spectral Data and Experimental Protocols for 6-Tert-butylpyridine-3-carbonitrile: A Technical Overview

For researchers, scientists, and drug development professionals, access to comprehensive spectral data is critical for the identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectral data (NMR, IR, Mass Spectrometry) and synthetic methodologies for 6-Tert-butylpyridine-3-carbonitrile.

While data for the target molecule is not available, information on structurally related compounds can provide valuable insights into the expected spectral characteristics. This report summarizes the general spectral features of substituted pyridines and provides a conceptual framework for its synthesis and characterization.

Conceptual Spectral Data Analysis

Based on the analysis of similar compounds, the following tables outline the expected spectral data for this compound. These are estimations and should be confirmed by experimental data when it becomes available.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| Pyridine-H (ortho to CN) | ~8.8 | d | ~2.0 |

| Pyridine-H (meta to CN) | ~8.0 | dd | ~8.0, 2.0 |

| Pyridine-H (ortho to t-Bu) | ~7.5 | d | ~8.0 |

| tert-Butyl-H | ~1.4 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| Pyridine-C (ipso to t-Bu) | ~170 |

| Pyridine-C (para to t-Bu) | ~152 |

| Pyridine-C (ortho to CN) | ~140 |

| Pyridine-C (meta to CN) | ~125 |

| Pyridine-C (ipso to CN) | ~110 |

| Cyano-C | ~117 |

| tert-Butyl-C (quaternary) | ~38 |

| tert-Butyl-C (methyl) | ~30 |

Table 3: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 | Medium |

| C=C, C=N (Aromatic Ring) | 1600-1450 | Medium-Strong |

| C-H (sp³ tert-Butyl) | 2970-2870 | Strong |

| C-H (sp² Aromatic) | 3100-3000 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | ~174 |

| [M-CH₃]⁺ | ~159 |

Conceptual Experimental Workflow

A potential synthetic route to this compound could involve a multi-step process, as depicted in the workflow diagram below. This conceptual workflow is based on common synthetic strategies for preparing substituted pyridines.

Experimental Protocol Considerations:

-

Synthesis: The synthesis would likely begin with a commercially available pyridine derivative. The introduction of the tert-butyl and cyano groups would require carefully chosen reagents and reaction conditions to ensure the desired regioselectivity.

-

Purification: After the reaction, the crude product would need to be purified. Techniques such as column chromatography on silica gel, followed by recrystallization or distillation, would be employed to isolate the pure compound.

-

Characterization: The purified product would then be characterized using a suite of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure of the molecule.

-

IR Spectroscopy: An IR spectrum would be obtained to identify the key functional groups, particularly the nitrile group.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 6-Tert-butylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 6-tert-butylpyridine-3-carbonitrile, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound. This document synthesizes available safety data to offer a practical resource for laboratory personnel.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential when working with this compound. The following table outlines the necessary precautions and recommended personal protective equipment.

Table 2: Precautionary Statements and Recommended PPE

| Precautionary Code | Precautionary Statement | Recommended Personal Protective Equipment (PPE) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Use in a well-ventilated area or in a chemical fume hood. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1] |

| P264 | Wash skin thoroughly after handling.[2] | Nitrile rubber gloves are recommended. Inspect gloves before use and use proper glove removal technique.[1] |

| P270 | Do not eat, drink or smoke when using this product.[2] | Standard laboratory practice. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards are required.[1] A lab coat or other impervious clothing should be worn. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | N/A |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | N/A |

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Table 3: Handling and Storage Guidelines

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] Store at room temperature.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[3] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is vital. The following sections detail the recommended first aid, firefighting, and accidental release measures.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Firefighting Measures

This compound is not considered flammable or combustible.[1]

Table 5: Firefighting Information

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Hazardous Combustion Products | Carbon oxides and nitrogen oxides (NOx) may be formed under fire conditions.[1] |

| Special Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

Accidental Release Measures

In the case of a spill or accidental release, the following workflow should be followed to ensure the safety of laboratory personnel and the environment.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The potential health effects are inferred from its GHS classification.

Table 6: Potential Health Effects

| Exposure Route | Potential Effects |

| Inhalation | May be harmful if inhaled. Causes respiratory tract irritation.[1] |

| Skin | May be harmful if absorbed through the skin. Causes skin irritation.[1] |

| Eyes | Causes serious eye irritation.[1] |

| Ingestion | May be harmful if swallowed.[1] |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information. All laboratory personnel should be trained in proper chemical handling and emergency procedures.

References

6-Tert-butylpyridine-3-carbonitrile: A Technical Overview and Future Outlook

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tert-butylpyridine-3-carbonitrile, also known as 6-tert-Butyl-nicotinonitrile (CAS No. 56029-45-9), is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural motifs—a nicotinonitrile core and a tert-butyl group—suggest its potential as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the available literature on related compounds, offering insights into the probable synthesis, chemical properties, and potential biological activities of this compound. This document aims to serve as a foundational resource to stimulate further investigation into this promising molecule.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The pyridine ring is a common feature in a vast array of biologically active compounds, including natural products like nicotinamide.[2] The cyano group at the 3-position is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophoric element. The incorporation of a tert-butyl group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, which can in turn modulate its biological activity and pharmacokinetic properties.

Given the limited direct research on this compound, this guide will extrapolate from the rich chemistry and pharmacology of analogous substituted nicotinonitriles to provide a thorough background and project future research directions.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the physicochemical properties of this compound are predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Likely a solid |

| CAS Number | 56029-45-9 |

| InChI Key | JHHURKBLEGFPPB-UHFFFAOYSA-N |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis Strategies

Palladium-Catalyzed Cyanation of a Halogenated Precursor

A highly effective and versatile method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.[3] This approach would involve the synthesis of a 2-tert-butyl-5-halopyridine precursor, followed by a cross-coupling reaction with a cyanide source.

Experimental Protocol (General):

-

Precursor Synthesis: A suitable 2-tert-butyl-5-halopyridine (e.g., 5-bromo-2-tert-butylpyridine) would be synthesized. This could potentially be achieved through the halogenation of 2-tert-butylpyridine.

-

Cyanation Reaction: To a solution of the 2-tert-butyl-5-halopyridine in an appropriate solvent (e.g., DMF, DMAc), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a ligand (e.g., Xantphos, dppf), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) are added.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent.

-

The crude product is then purified by column chromatography to yield this compound.

Caption: Palladium-Catalyzed Cyanation Workflow.

Sandmeyer-Type Reaction

The Sandmeyer reaction provides a classical route to aryl nitriles from anilines via a diazonium salt intermediate.[4][5] This would necessitate the synthesis of 6-tert-butylpyridin-3-amine as a key precursor.

Experimental Protocol (General):

-

Precursor Synthesis: 6-tert-butylpyridin-3-amine would be synthesized.

-

Diazotization: The amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic media, or an alkyl nitrite like tert-butyl nitrite) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The in situ generated diazonium salt is then reacted with a copper(I) cyanide solution.

-

The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion, leading to the evolution of nitrogen gas.

-

Work-up involves neutralization and extraction with an organic solvent, followed by purification.

Caption: Generalized Sandmeyer Reaction Pathway.

Potential Biological and Medicinal Chemistry Applications

The nicotinonitrile scaffold is a cornerstone in the development of kinase inhibitors.[2] Many kinase inhibitors feature a substituted pyridine ring that interacts with the hinge region of the kinase active site. The cyano group can act as a hydrogen bond acceptor, while the substituents on the pyridine ring can be tailored to occupy specific hydrophobic pockets.

Kinase Inhibition

Given the prevalence of the nicotinonitrile core in kinase inhibitors, it is plausible that this compound could serve as a scaffold for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases. The bulky tert-butyl group could potentially confer selectivity by targeting kinases with larger hydrophobic pockets adjacent to the hinge-binding region.

Illustrative Signaling Pathway:

Caption: Potential Inhibition of a Kinase Signaling Pathway.

Other Potential Applications

Substituted nicotinonitriles have demonstrated a wide range of biological activities, including:

-

Anticancer: Beyond kinase inhibition, some nicotinonitrile derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial and Antiviral: The pyridine nucleus is present in many antimicrobial and antiviral agents.

-

Anti-inflammatory: Certain pyridine derivatives have been investigated for their anti-inflammatory properties.[7]

Data Presentation (Illustrative)

Due to the lack of specific experimental data for this compound, the following tables are presented as templates that would be used to summarize data once it becomes available.

Table 2: Illustrative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons on the pyridine ring, singlet for the tert-butyl group. |

| ¹³C NMR | Aromatic carbons, quaternary carbon and methyl carbons of the tert-butyl group, nitrile carbon. |

| IR (cm⁻¹) | C≡N stretch, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |

Table 3: Illustrative Biological Activity Data

| Assay | Target | IC₅₀ / EC₅₀ (µM) |

| Kinase Inhibition | e.g., EGFR, VEGFR | Data to be determined |

| Cytotoxicity | e.g., MCF-7, HCT116 | Data to be determined |

| Antimicrobial | e.g., S. aureus | Data to be determined |

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential, primarily in the field of medicinal chemistry. Its structural relationship to a multitude of biologically active compounds, particularly kinase inhibitors, strongly suggests that it could serve as a valuable scaffold for the design of novel therapeutics.

Future research should focus on:

-

Development of an efficient and scalable synthesis: A reliable synthetic route is the first critical step to enable further studies.

-

Comprehensive characterization: Full spectroscopic and physicochemical characterization is necessary.

-

Biological screening: The compound should be screened against a panel of kinases and cancer cell lines to identify potential therapeutic targets.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues with modifications to the pyridine ring and the tert-butyl group could lead to the discovery of potent and selective drug candidates.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Theoretical and Computational Guide to 6-Tert-butylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific theoretical and computational studies on 6-tert-butylpyridine-3-carbonitrile are not extensively documented in publicly available literature, this guide outlines a robust and comprehensive computational workflow to characterize its molecular properties. The methodologies presented are based on established quantum chemical techniques widely applied to similar substituted pyridine and aromatic nitrile compounds. This document serves as a technical roadmap for researchers seeking to understand the structural, electronic, and spectroscopic features of this compound, providing insights valuable for applications in medicinal chemistry and materials science.

The pyridine ring is a fundamental scaffold in many biologically active compounds and pharmaceuticals.[1] Understanding the impact of substituents, such as the electron-withdrawing nitrile group and the bulky tert-butyl group, on the electronic structure and reactivity of the pyridine core is crucial for rational drug design and the development of novel functional materials.

Proposed Computational Research Workflow

A systematic computational analysis is essential to thoroughly characterize a molecule like this compound. The following workflow outlines the key steps, from initial structure optimization to in-depth analysis of its electronic properties and reactivity.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile (3-cyanopyridine) framework has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its synthetic tractability and the versatility of substitutions on the pyridine ring have paved the way for the creation of extensive compound libraries with a wide array of pharmacological activities. This technical guide delves into the discovery and historical evolution of substituted nicotinonitriles, providing a comprehensive resource on their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: From Nicotine Oxidation to a Modern Pharmacophore

The journey of nicotinonitrile is intrinsically linked to the broader history of pyridine chemistry. The story begins not with the nitrile itself, but with its corresponding carboxylic acid. In 1867, the parent compound, nicotinic acid (niacin or vitamin B3), was first synthesized through the oxidation of nicotine, a discovery that also gave the acid its name. However, it was much later, in 1937, that Conrad Elvehjem isolated nicotinic acid from liver and identified it as the "pellagra-preventing factor".

The industrial synthesis of nicotinic acid often proceeds through the hydrolysis of nicotinonitrile. A key industrial method for producing nicotinonitrile is the ammoxidation of 3-methylpyridine (3-picoline). This process highlights the early industrial importance of nicotinonitrile as a key intermediate.

The transition of the nicotinonitrile scaffold from a chemical intermediate to a core component of therapeutic agents has been a gradual but significant development in medicinal chemistry. The recognition of the pyridine ring as a common motif in numerous natural products, including vitamins and alkaloids, spurred interest in its synthetic derivatives. The unique electronic properties of the pyridine ring, coupled with the synthetic versatility of the nitrile group, made substituted nicotinonitriles an attractive area for exploration in drug discovery.

Key Synthetic Strategies for Substituted Nicotinonitriles

The construction of the substituted nicotinonitrile scaffold can be achieved through several powerful synthetic methodologies. These reactions often offer high efficiency and the ability to introduce a wide range of functional groups, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Multi-component Reactions (MCRs)

One of the most efficient and atom-economical approaches to polysubstituted nicotinonitriles is through multi-component reactions. A prominent example is the one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles. This reaction typically involves the condensation of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

-

Reagents: Aromatic aldehyde (1 mmol), substituted acetophenone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol).

-

Solvent: Ethanol (10 mL).

-

Procedure:

-

A mixture of the aromatic aldehyde, substituted acetophenone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-4,6-diaryl-nicotinonitrile.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines, which can be adapted for nicotinonitrile synthesis. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[1][2] The versatility of this reaction has been enhanced by the use of acid catalysis, which can lower the required reaction temperature.[1]

Experimental Protocol: Acid-Catalysed Bohlmann-Rahtz Pyridine Synthesis [3]

-

Reagents: Enamino ester (e.g., ethyl β-aminocrotonate, ~1 mmol), alkynone (1.2 equiv.), Amberlyst 15 ion exchange resin (0.1 g).

-

Solvent: Toluene (4 mL).

-

Procedure:

-

A solution of the enamino ester, alkynone, and Amberlyst 15 in toluene is stirred at 50 °C for 26 hours.

-

The mixture is then filtered to remove the resin.

-

The resin is washed with chloroform (5 mL).

-

The combined filtrate is evaporated in vacuo to yield the pyridine product.

-

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides access to 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines, a class of fused nicotinonitrile derivatives. The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles [5]

-

Reagents: Ketone (e.g., ethyl acetoacetate, 0.02 mol), malononitrile (0.02 mol), elemental sulfur (0.02 mol).

-

Procedure (Ball-Milling):

-

A mixture of the ketone, malononitrile, and elemental sulfur is placed in a tempered vial with tempered balls.

-

The vial is closed and placed in a planetary ball mill.

-

The reaction is carried out for a specified time (e.g., 30 minutes) at a set rotation speed (e.g., 750 rpm).

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

-

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone. This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of 5- to 8-membered rings and macrocycles.[6][7] While not a direct synthesis of the pyridine ring itself, it is a key reaction for preparing cyclic precursors that can be further elaborated into fused nicotinonitrile systems.

Experimental Workflow: Thorpe-Ziegler Reaction

Caption: Workflow of the Thorpe-Ziegler reaction.

Biological Activities and Therapeutic Potential

Substituted nicotinonitriles exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery.

Anticancer Activity

A significant area of research has focused on the anticancer properties of nicotinonitrile derivatives. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and the induction of apoptosis.

Kinase Inhibition: Several nicotinonitrile-containing compounds are potent kinase inhibitors. A prominent example is Bosutinib , a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8] Bosutinib effectively inhibits the aberrant signaling pathways that drive the proliferation of cancer cells.[3]

Caption: Simplified signaling pathway inhibited by Bosutinib.

Apoptosis Induction: Many nicotinonitrile derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[6] Some derivatives have also been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9]

Caption: Intrinsic apoptosis pathway induced by nicotinonitriles.

Cardiotonic Activity

Substituted nicotinonitriles have also made a significant impact in the field of cardiovascular medicine. Milrinone , a bipyridine derivative containing a nicotinonitrile moiety, is a well-known inotropic and vasodilator agent used in the short-term management of severe heart failure.[10] Its mechanism of action involves the selective inhibition of phosphodiesterase-3 (PDE3).[11]

Caption: Mechanism of action of Milrinone.

Other Biological Activities

The therapeutic potential of substituted nicotinonitriles extends beyond oncology and cardiology. Various derivatives have been reported to possess antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, highlighting the broad pharmacological scope of this versatile scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted nicotinonitriles, showcasing their potency in various biological assays.

Table 1: Anticancer Activity of Selected Nicotinonitrile Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Bosutinib | Src Kinase | 0.0012 | [8] |

| Bosutinib | Abl Kinase | 0.001 | [8] |

| Compound 5e | PC-3 (Prostate) | 1.8 | [12] |

| Compound 5e | MDA-MB-231 (Breast) | 2.5 | [12] |

| Compound 5e | HepG2 (Liver) | 7.2 | [12] |

| Compound 5c | PC-3 (Prostate) | 2.5 | [12] |

| Compound 5c | MDA-MB-231 (Breast) | 3.1 | [12] |

| Compound 5c | HepG2 (Liver) | 8.9 | [12] |

| Compound 8e | Pim-1 Kinase | ≤ 0.28 | [13] |

| Compound 8e | Pim-2 Kinase | ≤ 0.28 | [13] |

| Compound 8e | Pim-3 Kinase | ≤ 0.28 | [13] |

Table 2: Cardiotonic Activity of Milrinone

| Parameter | Value | Reference |

| PDE3 Inhibition (IC₅₀) | 0.5 - 1.2 µM | [10] |

Conclusion and Future Perspectives

The journey of substituted nicotinonitriles from simple chemical intermediates to the core of clinically approved drugs and promising therapeutic candidates is a testament to their remarkable versatility. The development of efficient and diverse synthetic methodologies has been instrumental in unlocking the vast chemical space and exploring the structure-activity relationships of this privileged scaffold. The wide range of biological activities, particularly in the realms of oncology and cardiovascular disease, ensures that substituted nicotinonitriles will remain a focal point of research and development in medicinal chemistry. Future efforts will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the development of innovative drug delivery systems to maximize their therapeutic potential.

References

- 1. Milrinone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. sciforum.net [sciforum.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of "6-Tert-butylpyridine-3-carbonitrile"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of the tert-butyl group offers steric bulk and lipophilicity, while the nitrile functionality serves as a versatile synthetic handle for further molecular elaborations, such as conversion to amines, carboxylic acids, or tetrazoles. This document provides a detailed experimental protocol for the synthesis of this compound via a Sandmeyer reaction, a reliable method for the conversion of an amino group on a heterocyclic ring to a nitrile.[1] The proposed starting material, 6-tert-butylpyridin-3-amine, is commercially available, making this a practical approach for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis is a two-step, one-pot procedure involving the diazotization of 6-tert-butylpyridin-3-amine followed by a copper(I) cyanide-catalyzed cyanation.[1][2]

Step 1: Diazotization

Step 2: Cyanation (Sandmeyer Reaction)

Experimental Protocol

Materials and Reagents:

-

6-tert-butylpyridin-3-amine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-tert-butylpyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C using an ice bath.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in deionized water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data Summary

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (for 10 mmol scale) |

| 6-tert-butylpyridin-3-amine | 150.22 | 1.0 | 1.50 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 1.07 g |

| Sodium Cyanide (NaCN) | 49.01 | 2.4 | 1.18 g |

| Reaction Temperature | - | - | 0-5 °C (diazotization), 50-60 °C (cyanation) |

| Reaction Time | - | - | ~3-4 hours |

| Expected Yield | - | - | Moderate to good |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Cyanide salts (CuCN and NaCN) are highly toxic and should be handled with extreme care. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

-

Concentrated hydrochloric acid is corrosive.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Disclaimer

This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for different scales or specific laboratory setups. The user is solely responsible for all safety precautions and outcomes.

References

Catalytic Methods for the Preparation of Functionalized Nicotinonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern catalytic methodologies for the synthesis of functionalized nicotinonitriles, which are key structural motifs in numerous pharmaceutical agents and agrochemicals. The following sections detail various catalytic approaches, including transition-metal catalysis, enzymatic synthesis, heterogeneous catalysis, and direct C-H functionalization. Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows using the DOT language.

Transition-Metal Catalyzed C-H Cyanation of Pyridines

Transition-metal catalysis offers a powerful tool for the direct C-H cyanation of pyridine rings, providing an efficient route to functionalized nicotinonitriles. Rhodium-catalyzed reactions, in particular, have demonstrated broad applicability, utilizing directing groups to achieve high regioselectivity.

Data Presentation:

Table 1: Rhodium-Catalyzed C-H Cyanation of 2-Arylpyridines

| Entry | Substrate | Catalyst (mol%) | Cyanating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylpyridine | [CpRhCl₂]₂ (1) / AgSbF₆ (10) | NCTS | Toluene | 120 | 36 | 85 |

| 2 | 2-(p-Tolyl)pyridine | [CpRhCl₂]₂ (1) / AgSbF₆ (10) | NCTS | Toluene | 120 | 36 | 92 |

| 3 | 2-(p-Methoxyphenyl)pyridine | [CpRhCl₂]₂ (1) / AgSbF₆ (10) | NCTS | Toluene | 120 | 36 | 95 |

| 4 | 2-(p-Fluorophenyl)pyridine | [CpRhCl₂]₂ (1) / AgSbF₆ (10) | NCTS | Toluene | 120 | 36 | 78 |

*NCTS = N-Cyano-N-phenyl-p-methylbenzenesulfonamide

Experimental Protocol: Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine

Materials:

-

2-Phenylpyridine

-

N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

-

[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Toluene (anhydrous)

-

Schlenk tube

-

Magnetic stirrer with heating

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylpyridine (1.0 mmol), NCTS (2.0 mmol), [Cp*RhCl₂]₂ (0.01 mmol, 1 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).[1]

-

Add anhydrous toluene (2.0 mL) to the tube.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 36 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-(2-cyanophenyl)pyridine.[1]

Visualization:

Caption: Catalytic cycle for Rh-catalyzed C-H cyanation.

Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

Biocatalysis presents a green and highly selective alternative for the synthesis of nicotinic acid (a derivative of nicotinonitrile) from 3-cyanopyridine. Nitrilase enzymes are particularly effective for this transformation.

Data Presentation:

Table 2: Enzymatic Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

| Entry | Enzyme Source | Biocatalyst Form | Substrate Conc. (M) | Temp. (°C) | pH | Time (h) | Conversion (%) |

| 1 | Gordonia terrae MTCC8139 | Whole cells | 1.65 (fed-batch) | 40 | 8.0 | 5.5 | 100 |

| 2 | Bacillus pallidus Dac521 | Whole cells | 0.3 | 60 | 8.0 | - | 100 |

| 3 | Rhodococcus rhodochrous J1 | Resting cells | - | 30 | 8.0 | - | ~100 |

| 4 | E. coli expressing A. facilis nitrilase | Immobilized whole cells | 0.8 | 60 | 7.0 | - | 100 |

Experimental Protocol: Nicotinic Acid Production using Immobilized E. coli Expressing Nitrilase

Materials:

-

Recombinant E. coli cells expressing nitrilase

-

3-Cyanopyridine

-

Sodium alginate

-

Glutaraldehyde

-

Polyethyleneimine (PEI)

-

Calcium chloride (CaCl₂)

-

Tris-HCl buffer

-

Packed-bed bioreactor

Procedure:

A. Immobilization of E. coli cells:

-

Harvest the recombinant E. coli cells by centrifugation and wash with buffer.

-

Resuspend the cell pellet in a sodium alginate solution.

-

Extrude the cell-alginate mixture dropwise into a CaCl₂ solution to form beads.

-

Harden the beads by soaking in a solution containing glutaraldehyde and PEI.

-

Wash the immobilized cell beads thoroughly with buffer to remove any residual chemicals.[2]

B. Biocatalytic Conversion in a Packed-Bed Bioreactor:

-

Pack the immobilized cell beads into a column to create a packed-bed bioreactor.[2]

-

Prepare a substrate solution of 0.8 M 3-cyanopyridine in 0.1 M Tris-HCl buffer (pH 7.0).

-

Pump the substrate solution through the packed-bed bioreactor at a controlled flow rate (e.g., 2 mL/min) and maintain the temperature at 60 °C.[2]

-

Collect the effluent from the bioreactor, which contains the product, nicotinic acid.

-

Monitor the conversion of 3-cyanopyridine to nicotinic acid using HPLC analysis.

-

The product can be purified from the reaction mixture by crystallization.

Visualization:

Caption: Workflow for enzymatic synthesis of nicotinic acid.

Heterogeneous Catalysis using Magnetic Nanoparticles

The use of magnetically separable heterogeneous catalysts provides a sustainable approach to the synthesis of nicotinonitriles, allowing for easy catalyst recovery and reuse. Core-shell magnetic nanoparticles functionalized with catalytic groups are particularly promising.

Data Presentation:

Table 3: Magnetic Nanocatalyst for Nicotinonitrile Synthesis

| Entry | Aldehyde | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free | 80 | 1.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free | 80 | 2.0 | 92 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free | 80 | 1.5 | 96 |

| 4 | 2-Naphthaldehyde | Malononitrile | Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free | 80 | 2.5 | 90 |

Experimental Protocol: Synthesis and Application of Fe₃O₄@SiO₂@tosyl-carboxamide

A. Synthesis of the Magnetic Nanocatalyst:

-

Fe₃O₄ Nanoparticles: Synthesize Fe₃O₄ nanoparticles by a co-precipitation method using FeCl₃·6H₂O and FeCl₂·4H₂O in an aqueous solution with the addition of ammonia.[3]

-

Fe₃O₄@SiO₂ Core-Shell Nanoparticles: Coat the Fe₃O₄ nanoparticles with a silica shell by dispersing them in an ethanol/water mixture and adding tetraethyl orthosilicate (TEOS) and ammonia.[3][4]

-

Functionalization with Tosyl-Carboxamide: Reflux the Fe₃O₄@SiO₂ nanoparticles with 2-tosyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide in toluene to anchor the functional group to the silica surface. The resulting catalyst is washed and dried.

B. Catalytic Synthesis of Nicotinonitriles:

-

In a reaction vessel, mix an aromatic aldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), an acetophenone derivative (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Add the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (e.g., 0.02 g).

-

Heat the reaction mixture at 80 °C under solvent-free conditions for the specified time.

-

Monitor the reaction progress by TLC.

-

After completion, add ethanol to the mixture and separate the magnetic catalyst using an external magnet.

-

The product can be isolated from the solution by crystallization.

Visualization:

Caption: Synthesis of the magnetic nanocatalyst.

C-H Functionalization: C3-Selective Cyanation of Pyridines

Direct C-H functionalization of pyridines at the C3 position is a significant challenge. A notable strategy involves the in-situ generation of a dihydropyridine intermediate, which then reacts with an electrophilic cyanating agent.

Data Presentation:

Table 4: C3-Selective Cyanation of Pyridines via Dihydropyridine Intermediate

| Entry | Pyridine Substrate | Reducing Agent | Cyanating Agent | Oxidant | Solvent | Yield (%) |

| 1 | 4-Phenylpyridine | HBpin | N-cyanobenzimidazole | DDQ | THF | 75 |

| 2 | 4-(tert-Butyl)pyridine | HBpin | N-cyanobenzimidazole | DDQ | THF | 82 |

| 3 | 4-(4-Fluorophenyl)pyridine | HBpin | N-cyanobenzimidazole | DDQ | THF | 78 |

| 4 | 2,4-Diphenylpyridine | HBpin | N-cyanobenzimidazole | DDQ | THF | 65 |

*HBpin = Pinacolborane; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Experimental Protocol: C3-Selective Cyanation of 4-Phenylpyridine

Materials:

-

4-Phenylpyridine

-

Pinacolborane (HBpin)

-

N-cyanobenzimidazole

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Tetrahydrofuran (THF, anhydrous)

-

Schlenk tube

-

Magnetic stirrer

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, dissolve 4-phenylpyridine (1.0 mmol) in anhydrous THF (5.0 mL).[5][6]

-

Add pinacolborane (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to generate the dihydropyridine intermediate in situ.

-

Add N-cyanobenzimidazole (1.5 mmol) to the reaction mixture and continue stirring for 12 hours.

-

Add DDQ (1.2 mmol) to the mixture to effect rearomatization and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-cyano-4-phenylpyridine.

Visualization:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fe3O4@SiO2@Pr-NH2@DAP as a magnetic recyclable nano-catalyst for efficient synthesis of pyranothiazolopyrimidines and 4H-pyrans under solvent-free condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iau.ir [journals.iau.ir]

- 5. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]